

tigecycline drug resistance ribosomal mutations

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Compound Focus: Tigecycline

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Mechanisms of Tigecycline Resistance

Tigecycline resistance is mediated through several key mechanisms, which can occur alone or in combination within a bacterial strain.

Mechanism	Description	Key Genes/Proteins	Example Organisms
Ribosomal Mutations [1] [2]	Mutations in ribosomal proteins or rRNA genes alter the drug's binding site on the 30S ribosomal subunit.	<i>rpsJ</i> (S10 protein), 16S rRNA, <i>rpsC</i> (S3 protein)	<i>Streptococcus pneumoniae</i> , <i>Staphylococcus aureus</i> , <i>Acinetobacter baumannii</i>
Efflux Pump Overexpression [3] [4]	Overexpression of efflux pumps, particularly RND-type, actively exports tigecycline from the cell.	<i>adeABC</i> , <i>adeIJK</i> , <i>acrAB</i> , <i>tmexCD-toprJ</i> variants, <i>ramA</i>	<i>K. pneumoniae</i> , <i>E. coli</i> , <i>A. baumannii</i> , <i>Enterobacter cloacae</i>
Enzymatic Inactivation [5]	Flavin-dependent monooxygenases modify and inactivate tigecycline.	<i>tet(X)</i> variants (<i>tet(X3)</i> , <i>tet(X4)</i> , etc.)	<i>A. baumannii</i> , <i>E. coli</i> , <i>K. pneumoniae</i>

Mechanism	Description	Key Genes/Proteins	Example Organisms
Other Chromosomal Mutations [4] [6]	Mutations in genes affecting other cellular processes can indirectly confer resistance.	<i>rrf</i> (ribosome recycling factor), <i>rpoB</i> (RNA polymerase), <i>plsC</i>	<i>A. baumannii</i>

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments used to identify and confirm **tigecycline** resistance mechanisms in bacterial isolates.

Protocol 1: In Vitro Selection of Tigecycline-Resistant Mutants

This protocol describes how to generate resistant mutants in the laboratory by serial passage under antibiotic pressure [6] [7].

- **Bacterial Strain:** Start with a **tigecycline**-susceptible control strain (e.g., *K. pneumoniae* ATCC 43816).
- **Culture Conditions:** Grow bacteria in Mueller-Hinton (MH) broth or on MH agar plates.
- **Induction Process:**
 - Inoculate a logarithmic-phase culture onto agar or into broth containing a sub-inhibitory concentration of **tigecycline** (e.g., 0.5 mg/L) [7].
 - Incubate at 37°C for 24 hours.
 - For the next passage, take growth from the highest concentration and transfer it to a fresh medium with a doubled concentration of **tigecycline**.
 - Repeat this process for multiple rounds (e.g., 21-60 days), progressively increasing the **tigecycline** concentration [6].
- **Confirmation:** Determine the Minimum Inhibitory Concentration (MIC) of the passaged strains periodically using broth microdilution to confirm the induction of resistance [7].

Protocol 2: Broth Microdilution for MIC Determination

The standard method for determining the minimum concentration of **tigecycline** that inhibits bacterial growth [8] [7].

- **Preparation:** Prepare cation-adjusted Mueller-Hinton broth (CAMHB) as the test medium.
- **Drug Dilution:** Prepare a two-fold serial dilution of **tigecycline** in a 96-well microtiter plate.
- **Inoculation:** Standardize the bacterial suspension to approximately 5×10^5 CFU/mL and add it to each well.
- **Incubation:** Incubate the plate at 37°C for 16-20 hours.
- **Reading:** The MIC is the lowest concentration of **tigecycline** that completely inhibits visible growth. Use quality control strains (e.g., *E. coli* ATCC 25922) to ensure accuracy [7].

Protocol 3: Genetic Analysis and Mutation Confirmation

This workflow identifies the genetic basis of resistance in clinical or laboratory-evolved isolates.

- **Whole-Genome Sequencing (WGS):**
 - Extract genomic DNA from resistant and susceptible control strains.
 - Sequence the genomes using an Illumina platform (e.g., 2 x 100 bp pair-end protocol) [6].
- **Variant Analysis:**
 - Map the sequencing reads to a reference genome.
 - Use a computational pipeline (e.g., breseq) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and structural variants [6].
- **Sanger Sequencing Confirmation:**
 - Design primers to amplify candidate resistance genes (e.g., *rpsJ*, *adeS*, *ramR*).
 - Perform PCR and purify the products.
 - Confirm the presence of specific mutations by Sanger sequencing [2] [6].
- **Gene Knockout/Complementation (Functional Validation):**
 - To confirm a mutation's role, reconstruct it in a susceptible background. Amplify the mutated gene with its flanking regions from the resistant mutant and clone it into a suicide vector.
 - Introduce the plasmid into the wild-type strain via electroporation and select for integrants.
 - Use a second selection (e.g., sucrose counter-selection) to excise the vector, leaving the mutation in the chromosome. Measure the MIC of the reconstructed mutant to confirm increased resistance [6].

Common Ribosomal Mutations and Their Impact

Mutations in the *rpsJ* gene, which encodes the ribosomal S10 protein, are a common mechanism for reducing **tigecycline** susceptibility across multiple species [2].

Mutation Type	Amino Acid Change/Effect	Documented MIC Increase	Organism
Deletion [2]	Δ H56, Δ K57, Δ Y58, Δ K59 (12-nucleotide deletion)	2 mg/L	<i>Staphylococcus aureus</i>
Substitution [2]	K57M and Y58F	1 mg/L	<i>Staphylococcus aureus</i>
Substitution [1]	S10 and S3 protein mutations	Not specified (Step-wise increase)	<i>Streptococcus pneumoniae</i>
16S rRNA mutations [1]	Multiple alleles at tigeicycline-binding site	Correlated with number of mutated alleles	<i>Streptococcus pneumoniae</i>

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism of tigeicycline resistance in *Acinetobacter baumannii*?

Overexpression of efflux pumps, particularly the AdeABC pump due to mutations in its regulatory system *adeRS*, is a primary mechanism in *A. baumannii* [4] [6]. Other mechanisms, including mutations in *rpsJ*, the *rrf* gene, and the acquisition of *tet(X)* variant genes, also contribute significantly [4] [6] [5].

Q2: We have a clinical isolate with reduced tigeicycline susceptibility but no common *tet* gene. Where should we look?

You should first sequence genes encoding key ribosomal targets, such as *rpsJ* (S10 protein) [1] [2]. Simultaneously, investigate the possibility of efflux pump overexpression by sequencing local and global regulatory genes like *ramR* in *K. pneumoniae* or *adeRS* in *A. baumannii* [3] [4] [7]. WGS is the most comprehensive approach to identify novel mutations.

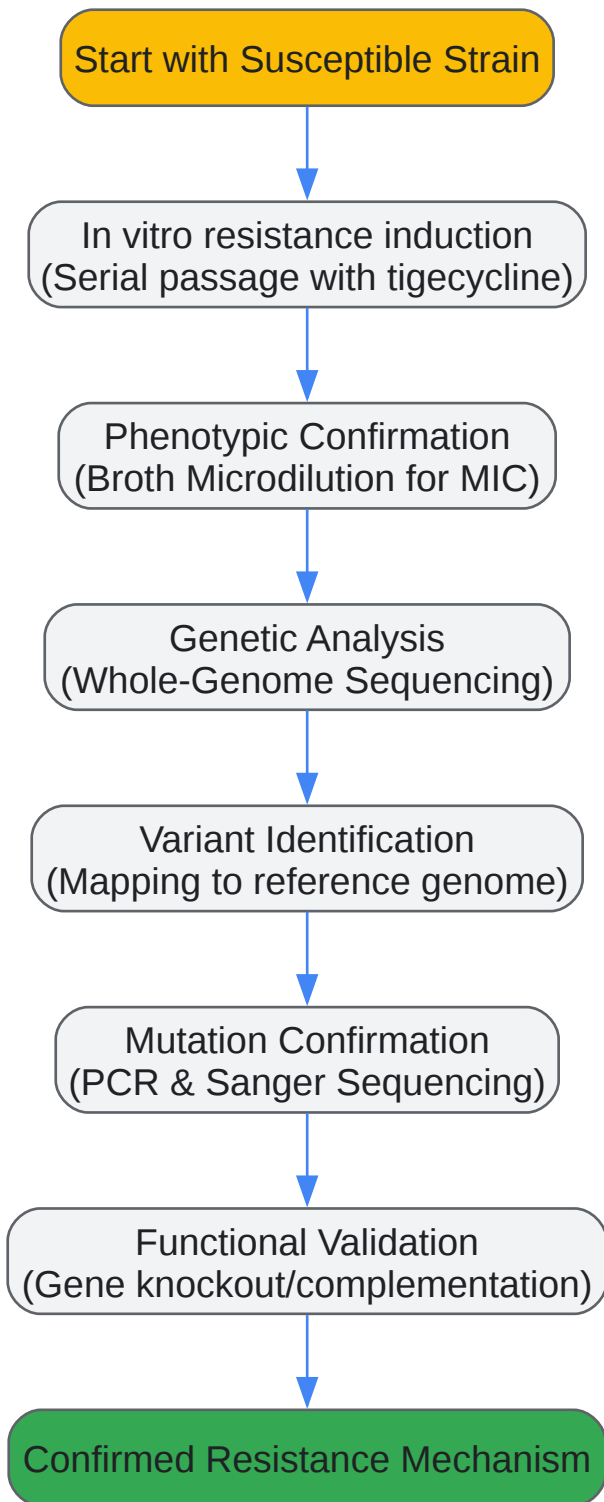
Q3: Are there plasmid-mediated resistance genes that confer high-level tigeicycline resistance? Yes.

The *tet(X)* family of genes (e.g., *tet(X3)*, *tet(X4)*, *tet(X5)*) encode monooxygenases that enzymatically inactivate **tigeicycline** and can be carried on conjugative plasmids, leading to high-level resistance (MIC increases of 64-128 fold) [4] [5]. Additionally, plasmid-borne RND efflux pump gene clusters like *tmexCD3-toprJ3* have been identified and confer multidrug resistance, including to **tigeicycline** [9].

Q4: How reproducible are tigecycline MIC measurements? The Etest method for **tigecycline** has been validated against reference broth microdilution and shows excellent inter- and intra-laboratory reproducibility (>98% essential agreement for most bacterial groups) [8]. Consistent use of quality control strains is essential for reliable results.

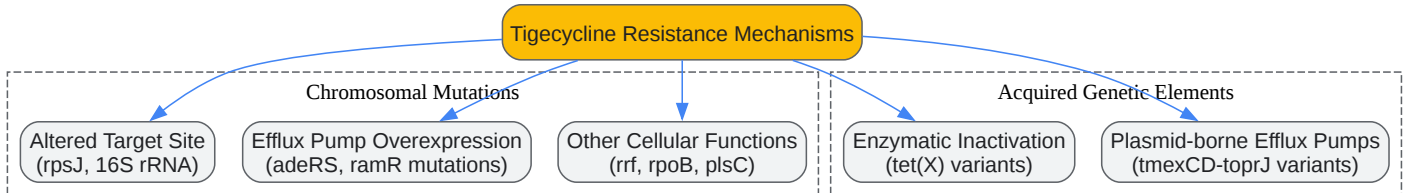
Research Workflow and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for investigating resistance and the logical relationships between different resistance mechanisms.



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Diagram: *Experimental Workflow for Investigating **Tigecycline** Resistance*



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Diagram: Key Mechanisms of **Tigecycline** Resistance

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